18-Deoxyherboxidiene is a natural product first isolated from the fermentation broth of the actinomycete Streptomyces chromofuscus strain RQN-18690. [] It belongs to a family of compounds known as herboxidienes, which are characterized by their complex polycyclic structures and biological activity. [, ] 18-Deoxyherboxidiene has garnered interest in scientific research due to its potential anti-angiogenic properties. []
18-Deoxyherboxidiene is a novel compound identified as a potent angiogenesis inhibitor, derived from the culture broth of the Streptomyces species QN18690. This compound has garnered attention due to its ability to inhibit vascular endothelial growth factor-induced motility in endothelial cells, which is crucial for angiogenesis, the process through which new blood vessels form from pre-existing ones. The compound specifically targets the spliceosome component SF3b, influencing pre-messenger RNA accumulation and splicing processes.
18-Deoxyherboxidiene is classified as a secondary metabolite produced by microorganisms, particularly from the genus Streptomyces. These organisms are well-known for their ability to synthesize a variety of bioactive compounds, including antibiotics and other therapeutic agents. The specific strain that produces 18-deoxyherboxidiene was isolated from a microbial culture, highlighting the potential of natural products in drug discovery.
The synthesis of 18-deoxyherboxidiene involves several steps, starting with the extraction of microbial metabolites followed by purification processes. The ethyl acetate extract from the culture broth was subjected to silica gel column chromatography and further purified using reverse-phase high-performance liquid chromatography.
The final product was characterized as a colorless oil with a molecular weight of , indicating five degrees of unsaturation.
The molecular structure of 18-deoxyherboxidiene has been elucidated through various analytical techniques, including nuclear magnetic resonance and high-resolution mass spectrometry. The compound's structure features multiple functional groups typical of natural products, including carboxylic acids.
While specific chemical reactions involving 18-deoxyherboxidiene have not been extensively documented in literature, its role as an angiogenesis inhibitor suggests potential interactions with biological macromolecules such as proteins involved in cell signaling pathways.
The compound's mechanism likely involves binding to spliceosome-associated proteins, affecting mRNA splicing and subsequent protein expression related to angiogenesis.
18-Deoxyherboxidiene primarily acts by targeting SF3b, a critical component of the spliceosome involved in mRNA processing. By inhibiting this component, the compound disrupts normal splicing processes, leading to altered expression levels of proteins that promote angiogenesis.
18-Deoxyherboxidiene holds significant promise in scientific research, particularly in the fields of cancer therapy and vascular biology. Its ability to inhibit angiogenesis makes it a candidate for further development as a therapeutic agent against diseases characterized by abnormal blood vessel formation, such as tumors and certain eye diseases.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7